Arformoterol

Bronchodilation In vitro pharmacology Enantiomer potency

Researchers investigating enantioselective β2-adrenoceptor pharmacology require pure (R,R)-formoterol to eliminate confounding antagonistic effects of the (S,S)-enantiomer present in racemic mixtures. Arformoterol (CAS 73573-87-2) is the isolated active enantiomer, delivering unambiguous receptor binding data. • 2-fold greater in vitro bronchodilation potency vs. racemic formoterol; ~1,000-fold more potent than the (S,S)-enantiomer • High-affinity β2-AR binding (Kd = 2.9 nM) with 39-fold selectivity over β1-AR, supported by a 26-hour terminal half-life for robust PK/PD modeling • Only LABA formulated as a ready-to-use nebulized solution, serving as a key reference for inhalation delivery system development Supplied with full analytical documentation to ensure technical validity and procurement reliability.

Molecular Formula C19H24N2O4
Molecular Weight 344.4 g/mol
CAS No. 73573-87-2
Cat. No. B1210424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArformoterol
CAS73573-87-2
Synonyms3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate
arformoterol
BD 40A
eformoterol
Foradil
formoterol
formoterol fumarate
formoterol fumarate, ((R*,R*)-(+-))-isomer
formoterol, ((R*,R*)-(+-))-isomer
Oxis
Molecular FormulaC19H24N2O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
InChIInChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1
InChIKeyBPZSYCZIITTYBL-YJYMSZOUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.16e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Arformoterol: Single-Isomer LABA for COPD


Arformoterol is the isolated (R,R)-enantiomer of the long-acting beta-2 adrenergic receptor (LABA) agonist formoterol, developed as a nebulized inhalation solution for the maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD) [1]. While racemic formoterol comprises an equal mixture of (R,R)- and (S,S)-enantiomers, arformoterol is an enantiomerically pure preparation designed to leverage the bronchodilatory activity of the (R,R)-isomer without the potential confounding effects of the (S,S)-enantiomer [2]. This compound is distinguished by its high affinity for the β2-adrenoceptor (Kd = 2.9 nM) and a prolonged terminal half-life of approximately 26 hours, enabling twice-daily dosing [3][4].

Identity Isolated (R,R)-enantiomer of formoterol
Target Selective β2-adrenoceptor agonist research tool
Format Ready-to-nebulize aqueous solution for inhalation studies

Why Arformoterol Is Not Interchangeable


The procurement of a specific long-acting beta-agonist (LABA) for research or clinical application cannot be based on class-level assumptions alone. Arformoterol is fundamentally distinct from its racemic counterpart, formoterol, in both molecular composition and functional performance. While racemic formoterol is a 50:50 mixture of active (R,R)- and inactive/antagonistic (S,S)-enantiomers, arformoterol is a single, purified isomer [1]. Preclinical and clinical evidence demonstrates that this molecular distinction translates into quantifiable differences: arformoterol exhibits approximately two-fold greater in vitro potency for bronchodilation compared to racemic formoterol, and is approximately 1,000 times more potent than its (S,S)-enantiomer, which may antagonize bronchodilation [2]. Furthermore, arformoterol's specific formulation as a nebulized solution and its distinct pharmacokinetic profile (e.g., a 26-hour half-life) preclude simple interchange with other LABAs like salmeterol (12-hour duration) or indacaterol (once-daily) [3][4].

Racemic formoterol contains (S,S)-enantiomer that may antagonize β2-agonism; enantiomeric composition mismatch limits direct interchange.
Nebulized solution format and distinct PK profile (e.g., extended terminal half-life) may not transfer to DPI/MDI LABAs.
Class-level LABA assumption overlooks enantiomer-specific pharmacodynamics and formulation-dependent delivery.

Arformoterol: Evidence-Based Comparison


Bronchodilation Potency vs. Racemic Formoterol

In preclinical studies assessing the inhibition of tracheal smooth muscle contraction, arformoterol ((R,R)-formoterol) demonstrated a two-fold greater potency compared to racemic (R,R/S,S)-formoterol [1]. This potency advantage is attributed to the absence of the (S,S)-enantiomer, which is present in the racemate and has been shown in some preclinical models to antagonize the bronchodilatory effects of the (R,R)-enantiomer [2].

Potency vs. Racemate
Head-to-head
2-fold greater
Supports enantiomer-specific potency context
Tracheal smooth muscle contraction model
Bronchodilation In vitro pharmacology Enantiomer potency

Binding Affinity & β2/β1 Selectivity

Arformoterol exhibits high binding affinity for the human β2-adrenoceptor (Kd = 2.9 nM) and demonstrates approximately 39-fold selectivity for β2- over β1-adrenoceptors (β1 Kd = 113 nM) [1]. This selectivity profile is critical for minimizing β1-mediated cardiac effects. In comparison, arformoterol is approximately 1,000 times more potent as a β2 ligand than its corresponding (S,S)-enantiomer (Kd = 3,100 nM) and twice as potent as racemic formoterol (Kd = 5.2 nM) [2].

β2 Binding & Selectivity
Head-to-head
β2 Kd 2.9 nM; 39-fold β2/β1
Reported binding selectivity context
Human receptor binding assays
Receptor binding Selectivity β2-adrenoceptor

Healthcare Utilization vs. Nebulized Formoterol

In a large retrospective database analysis of 11,488 hospitalized COPD patients, those treated with nebulized arformoterol had a significantly shorter adjusted mean length of stay (LOS) compared to those treated with nebulized formoterol (4.6 vs. 4.9 days, P=0.039). Furthermore, arformoterol-treated patients used significantly fewer doses of rescue medications (short-acting bronchodilators) during their stay (5.9 vs. 6.6 doses, P=0.006) [1]. No significant difference was observed in 30-day all-cause or COPD-related readmission rates between the two groups [1].

Hospitalization Endpoint
Head-to-head
LOS -0.3 d (P=0.039)
Reported hospitalization endpoint context
Retrospective n=11,488
Clinical outcomes Health resource utilization COPD

Onset of Bronchodilation vs. Salmeterol

In a 12-week randomized trial comparing nebulized arformoterol (50 mcg/day) to salmeterol MDI (42 mcg BID) in COPD patients, arformoterol demonstrated a significantly more rapid onset of action. The median time to a ≥10% increase in FEV1 from pre-dose was 3-13 minutes for arformoterol, compared to 142 minutes for salmeterol [1]. After 12 weeks, 78-87% of arformoterol-treated subjects achieved this threshold, compared to 56% of salmeterol-treated subjects [1].

Onset of Action
Head-to-head
3–13 min vs 142 min
Reported onset-of-action endpoint context
12-week RCT, ≥10% FEV1
Onset of action FEV1 COPD

Nebulized Formulation Advantage

Arformoterol is the only long-acting beta-agonist (LABA) commercially available as a sterile, ready-to-use nebulized inhalation solution [1]. This formulation provides a critical advantage for patients with severe COPD, cognitive impairment, or physical limitations who cannot effectively coordinate with or generate sufficient inspiratory flow for dry powder inhalers (DPIs) or metered-dose inhalers (MDIs) [2]. While other LABAs like formoterol, salmeterol, and indacaterol are delivered via DPI or MDI, arformoterol's nebulized delivery ensures reliable pulmonary drug deposition independent of patient technique [2].

Nebulized Delivery
Class-level
Only LABA as nebulized solution
Formulation-dependent delivery context
Device-class comparison
Formulation Nebulizer Drug delivery

Plasma Half-Life & Twice-Daily Dosing

Following 14 days of twice-daily inhalation of 15 mcg arformoterol in COPD patients, the mean terminal elimination half-life (t½) was 26 hours [1]. This extended half-life supports a twice-daily dosing regimen that maintains relatively stable bronchodilation over 24 hours. In contrast, while the pharmacodynamic duration of action of many LABAs is similar (approximately 12 hours), the pharmacokinetic profiles can differ, with some agents like salmeterol having a shorter plasma half-life but a longer receptor residency time [2].

Plasma Half-Life
Class-level
t½ 26 h (steady-state)
Supports PK modeling context
15 mcg BID, 14 days
Pharmacokinetics Half-life Steady-state

Arformoterol: Research & Industry Applications


Enantiomer-Specific β2-Adrenoceptor Studies

Arformoterol serves as a critical tool compound for investigating the differential pharmacology of the (R,R)-enantiomer versus the racemic mixture or (S,S)-enantiomer of formoterol. Its high binding affinity for the β2-adrenoceptor (Kd = 2.9 nM) and 39-fold selectivity over the β1-adrenoceptor make it an ideal reference standard for receptor binding and functional assays in airway smooth muscle cells, bronchial epithelial cells, or isolated tracheal preparations [1]. Researchers studying the enantioselective mechanisms of β2-agonism or the potential antagonistic effects of the (S,S)-enantiomer can utilize arformoterol to isolate and characterize the pure (R,R)-isomer's activity [2].

Nebulized Formulations & Fixed-Dose Combinations

As the only LABA available as a ready-to-use nebulized solution, arformoterol is a key reference for developing and testing new inhalation delivery systems and fixed-dose combinations [3]. Its physicochemical properties and stability in aqueous solution are relevant benchmarks for formulation scientists. Furthermore, its established use in combination with nebulized tiotropium (as evidenced by patent literature) provides a foundation for developing novel long-acting muscarinic antagonist (LAMA)/LABA fixed-dose combinations in a nebulized format [4].

Health Economics & Outcomes Research

The clinical evidence demonstrating a reduction in hospital length of stay (by 0.3 days) and rescue medication use (by 0.7 doses) compared to nebulized formoterol positions arformoterol as a key variable in health economic models evaluating inpatient COPD management [5]. Procurement decisions for hospital formularies can leverage this data in comparative effectiveness research, cost-consequence analyses, and value-based purchasing initiatives for respiratory therapeutics.

Inhaled LABA PK/PD Modeling

Arformoterol's well-characterized pharmacokinetic profile, including a 26-hour terminal half-life in COPD patients and steady-state plasma exposure data (Cmax: 6.5 pg/mL, AUC(0-τ): 56.5 pg·h/mL for 15 mcg), provides a robust dataset for PK/PD modeling of inhaled bronchodilators [6]. Researchers developing computational models of pulmonary drug deposition, systemic absorption, and subsequent bronchodilatory effect can use this data to compare and contrast with other LABAs like formoterol and salmeterol [7].

Application
Selection Property
Validation Focus
Enantiomer-specific β2-adrenoceptor pharmacology studies
Single (R,R)-enantiomer purity
β2/β1 selectivity and binding kinetics
Nebulized LABA formulation and device research
Ready-to-use aqueous nebulized solution
Aerosol performance and stability
Inpatient respiratory health-economics modeling
Reported hospitalization endpoint comparisons
Length-of-stay and rescue-medication endpoints
Inhaled bronchodilator PK/PD research
Characterized PK profile (t½, steady-state exposure)
Systemic exposure-bronchodilation correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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